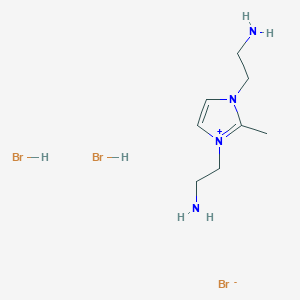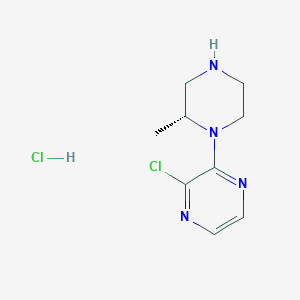
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a phenoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzyl alcohol followed by the introduction of the phenoxymethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The phenoxymethyl group can be introduced using phenol and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-methoxy-2-(phenoxymethyl)aniline, 4-methoxy-2-(phenoxymethyl)thiophenol, etc.
Oxidation: Formation of 4-methoxy-2-(phenoxymethyl)benzaldehyde or 4-methoxy-2-(phenoxymethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(phenoxymethyl)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and phenoxymethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the phenoxymethyl group, making it less complex and potentially less reactive.
4-Methoxy-2-(phenoxymethyl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-2-methoxy-4-(phenoxymethyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is unique due to the presence of both bromine and phenoxymethyl groups, which confer distinct reactivity and potential applications in various fields. Its combination of functional groups makes it a versatile compound for synthetic and research purposes.
Propiedades
Fórmula molecular |
C14H13BrO2 |
|---|---|
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
1-bromo-4-methoxy-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-7-8-14(15)11(9-13)10-17-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
SCHSSILPQNELFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)





![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)



![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)

